molecular formula C22H30F2O5 B123266 (5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid CAS No. 773825-80-2

(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Número de catálogo: B123266
Número CAS: 773825-80-2
Peso molecular: 412.5 g/mol
Clave InChI: PVHIRYQSPDZLLG-NJOJIAFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prostaglandin I2 is an unstable prostanoid which, through the ‘I prostanoid’ (IP) receptor, inhibits platelet aggregation and promotes vasodilatation in pulmonary vascular beds. AFP 07 is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the IP receptor (Ki = 0.561 nM). AFP 07 shows weaker affinity for EP receptors, with Ki values > 100 nM for EP1-3 and > 10 nM for EP4. 16(R)-AFP 07 is an epimer of AFP 07. Its biological properties, particularly through the IP and EP receptors, remain to be evaluated.

Actividad Biológica

The compound (5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid, also known as AFP 07 or its free acid form (CID 9889183), has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article reviews the biological activity of AFP 07 with a focus on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AFP 07 has the molecular formula C20H30F2O5 and features a complex structure that includes a cyclopentafuran moiety and multiple functional groups that contribute to its biological activity. The presence of difluoro and hydroxy groups enhances its interaction with biological targets.

AFP 07 primarily acts as a potent agonist for the prostacyclin receptor (IP receptor). Prostacyclin is known for its role in vasodilation and inhibition of platelet aggregation. The activation of this receptor by AFP 07 leads to several downstream effects:

  • Vasodilation : By activating the IP receptor, AFP 07 promotes relaxation of vascular smooth muscle cells.
  • Antithrombotic Effects : The compound inhibits platelet aggregation, which is crucial for preventing thrombus formation.
  • Anti-inflammatory Properties : AFP 07 may modulate inflammatory responses through its action on prostacyclin pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to AFP 07:

Biological ActivityDescriptionReferences
Prostacyclin Receptor Agonism Highly selective agonist for the prostacyclin receptor (IP)
Vasodilatory Effects Induces relaxation in vascular smooth muscle cells
Antiplatelet Activity Inhibits platelet aggregation effectively
Anti-inflammatory Effects Reduces inflammation in various models
Potential Anticancer Activity Exhibits cytotoxic effects against certain cancer cell lines

Study 1: Antiplatelet Effects

A study evaluated the antiplatelet effects of AFP 07 in vitro using human platelet-rich plasma. Results indicated that AFP 07 significantly reduced platelet aggregation induced by ADP and collagen. This suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation is a concern.

Study 2: Anti-inflammatory Properties

In an animal model of acute inflammation, AFP 07 was administered to assess its anti-inflammatory effects. The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating that AFP 07 may serve as a candidate for treating inflammatory disorders.

Study 3: Anticancer Activity

In vitro assays were conducted on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). AFP 07 exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics. This highlights its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural components may interact with specific cellular pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation by modulating the immune response. This could be particularly beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Effects : Research has suggested that certain analogs possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
  • Cardiovascular Health : Some studies have indicated that compounds with similar structures may have beneficial effects on lipid profiles and cardiovascular health by influencing metabolic pathways.
  • Case Study 1: Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry examined the effects of structurally related compounds on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent.
  • Case Study 2: Anti-inflammatory Mechanism
    • Research detailed in Pharmacological Reports explored the anti-inflammatory effects of related compounds in a mouse model of arthritis. The results indicated a decrease in pro-inflammatory cytokines and improved clinical scores in treated mice compared to controls.
  • Case Study 3: Antimicrobial Efficacy
    • A publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial activity of derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited MIC values ranging from 8 to 32 μg/mL, indicating moderate antibacterial activity.

Propiedades

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIRYQSPDZLLG-NJOJIAFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 2
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 3
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 4
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 5
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 6
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.